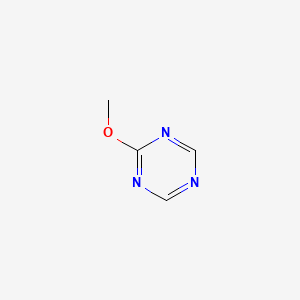

2-Methoxy-1,3,5-triazine

Description

Properties

CAS No. |

17635-40-4 |

|---|---|

Molecular Formula |

C4H5N3O |

Molecular Weight |

111.1 g/mol |

IUPAC Name |

2-methoxy-1,3,5-triazine |

InChI |

InChI=1S/C4H5N3O/c1-8-4-6-2-5-3-7-4/h2-3H,1H3 |

InChI Key |

NCMONXLWVRSCBP-UHFFFAOYSA-N |

SMILES |

COC1=NC=NC=N1 |

Canonical SMILES |

COC1=NC=NC=N1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-methoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with methanol. This method allows for the efficient formation of the compound with high yields and purity. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, which confirms the structure and purity of the synthesized triazine derivatives .

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of nitrogen mustard derivatives based on the triazine scaffold exhibited significant cytotoxicity against various cancer cell lines, including colon cancer (DLD-1 and HT-29) and breast cancer (MCF-7). The most effective derivative was noted to induce apoptosis through specific intracellular signaling pathways .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | DLD-1 | 24.6 | Apoptosis induction |

| Derivative B | HT-29 | 18.4 | Cell cycle arrest |

| Derivative C | MCF-7 | 30.0 | Alkylation of nucleophilic sites |

2.2 Antimicrobial Properties

This compound derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for new antimicrobial agents .

Agricultural Applications

The compound is being investigated for its use as an herbicide due to its ability to inhibit specific biochemical pathways in plants. Studies have demonstrated that triazine derivatives can effectively control weed populations without adversely affecting crop yield .

Table 2: Herbicidal Efficacy of Triazine Derivatives

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | Amaranthus spp. | 200 | 85 |

| Herbicide B | Chenopodium spp. | 150 | 90 |

Material Science Applications

In materials science, this compound has been utilized in the development of corrosion inhibitors. Studies reveal that triazine derivatives exhibit excellent protective properties against metal corrosion in various environments .

Table 3: Corrosion Inhibition Efficiency

| Compound | Metal Type | Corrosion Rate Reduction (%) |

|---|---|---|

| Inhibitor A | Steel | 70 |

| Inhibitor B | Aluminum | 65 |

Case Studies

Case Study 1: Anticancer Drug Development

A study focused on synthesizing a series of triazine nitrogen mustards demonstrated their effectiveness against ovarian carcinoma and leukemia cells. The results indicated that these compounds could be developed into viable chemotherapeutic agents due to their selective cytotoxicity and ability to induce apoptosis .

Case Study 2: Agricultural Use

Field trials conducted with triazine-based herbicides showed a significant reduction in weed biomass compared to untreated controls. This study supports the potential for these compounds to be integrated into sustainable agricultural practices .

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

- Structure and Reactivity : CDMT contains two methoxy groups and one chlorine atom, making it a stable yet highly reactive peptide coupling agent. The chlorine at the 2-position is more electrophilic than the methoxy group in 2-Methoxy-1,3,5-triazine, enabling efficient activation of carboxylic acids in amide bond formation .

- Applications : Widely used in peptide synthesis (e.g., in THF with N-methylmorpholine) due to its ability to form stable intermediates with carboxylic acids . In contrast, this compound derivatives are tailored for biological activity rather than synthetic utility.

- Stability : CDMT’s chlorine substituent provides controlled reactivity under mild conditions, whereas the methoxy group in this compound reduces electrophilicity, necessitating harsher conditions for substitution reactions.

| Property | This compound | CDMT |

|---|---|---|

| Substituents | 2-OCH₃ | 2-Cl, 4-OCH₃, 6-OCH₃ |

| Primary Use | Antiviral agents | Peptide coupling reagent |

| Reactivity | Moderate (electron-donating) | High (electron-withdrawing Cl) |

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

- Structure and Reactivity : Cyanuric chloride has three chlorine atoms, enabling sequential nucleophilic substitutions at varying temperatures (0°C, 40°C, 100°C) . This contrasts with this compound, where the methoxy group is a poor leaving group, limiting substitution to specific conditions.

- Applications : A cost-effective starting material for symmetric triazine derivatives (e.g., agrochemicals). In contrast, this compound is specialized for asymmetric medicinal derivatives .

4,6-Dichloro-2-sodiooxy-1,3,5-triazine

- Reactivity and Stability : The sodium oxy group increases hydrophilicity, but its hydrolysis under rapid heating leads to incomplete reactions in fiber processing . This compound lacks such hydrolytic sensitivity, enhancing its utility in organic synthesis.

Amino- and Alkoxy-Substituted Triazines

- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: The amino group enhances hydrogen-bonding capacity, improving solubility for pharmaceutical applications .

- 2,4-Diamino-6-vinyl-1,3,5-triazine (SVAK-12): A vinyl group introduces conjugation, enabling interactions with protein domains (e.g., SMURF1 WW-2 domain) . This compound lacks such functional versatility.

2-Ethynyl-4,6-dimethoxy-1,3,5-triazine

- Reactivity : The ethynyl group enables click chemistry for bioconjugation, a feature absent in this compound .

Preparation Methods

Hydrazine-Mediated Reactions

For hydrazino derivatives, cyanuric chloride is reacted with methanol to form 2,4-dichloro-6-methoxy-1,3,5-triazine, followed by hydrazine substitution. This method can be adapted for methoxy substitution.

Critical Challenges and Solutions

Summary of Key Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-1,3,5-triazine and its derivatives?

- Answer : The synthesis of this compound derivatives typically involves substitution reactions starting from chloro-triazine precursors. For example, 2-azido-4,6-dimethoxy-1,3,5-triazine is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide (NaN₃) . Derivatives such as 4a-4h (Scheme 1) are prepared via a two-step reaction: (1) coupling with dipeptides synthesized via solid-phase methods and (2) treatment with DABCO (1,4-diazabicyclo[2.2.2]octane) to form stable analogs .

Q. How is this compound utilized in peptide synthesis and derivatization?

- Answer : While this compound itself is not directly cited, structurally similar compounds like 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) are widely used as peptide coupling agents. These reagents activate carboxylic acids for amide bond formation, often in the presence of tertiary amines like N-methylmorpholine . Extrapolating this, methoxy-substituted triazines may serve as stabilizing intermediates or catalysts in peptide modification workflows.

Advanced Research Questions

Q. What role do solvent polarity and reactant basicity play in optimizing catalytic amide-forming reactions involving methoxy-triazine derivatives?

- Answer : Studies on analogous triazines (e.g., CDMT) reveal that solvent polarity and reactant basicity critically influence reaction yields. Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while tertiary amines with moderate basicity (e.g., DABCO) optimize dehydrocondensation efficiency. For instance, excessive basicity can lead to side reactions, reducing yields . Researchers should empirically screen solvent-amine combinations for specific methoxy-triazine systems.

Q. How can advanced analytical techniques resolve structural ambiguities in methoxy-triazine derivatives?

- Answer : Structural characterization of derivatives like 4a-4h (Scheme 1) requires multi-modal analysis:

- Thin-layer chromatography (TLC) and RP-HPLC monitor reaction progress and purity.

- Mass spectrometry (MS) confirms molecular weights.

- ¹H/¹³C-NMR elucidates substitution patterns and stereochemistry, particularly distinguishing methoxy groups from other substituents . For crystalline derivatives, X-ray diffraction (as in ) provides atomic-level resolution .

Q. What contradictions exist in the pharmacological activity of methoxy-triazine derivatives, and how can they be addressed experimentally?

- Answer : Derivatives like 4a-4h exhibit variable inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), potentially due to substituent electronic effects or steric hindrance. For example, Ellman’s assay (AChE) and FRET-based assays (BACE1) may yield conflicting IC₅₀ values depending on assay conditions. To resolve discrepancies, researchers should:

- Standardize enzyme sources (e.g., Electrophorus electricus AChE vs. human recombinant).

- Validate results using orthogonal methods (e.g., isothermal titration calorimetry) .

Methodological Considerations

Q. What precautions are critical when handling methoxy-triazine derivatives in catalytic reactions?

- Answer :

- Safety : Methoxy-triazines may release irritants (e.g., HCl) during reactions. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store under inert atmospheres (N₂/Ar) at ambient temperatures to prevent hydrolysis .

- Waste disposal : Segregate halogenated byproducts for specialized treatment to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.